molecular formula C20H25NO3 B148271 Traxoprodil CAS No. 134234-12-1

Traxoprodil

カタログ番号: B148271
CAS番号: 134234-12-1
分子量: 327.4 g/mol
InChIキー: QEMSVZNTSXPFJA-HNAYVOBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Neuroprotective Effects

Traxoprodil has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases and acute brain injuries. Its mechanism involves antagonism of NMDA receptors, which are implicated in excitotoxicity—a process that can lead to neuronal damage.

  • Clinical Trials : this compound is currently in Phase II clinical trials in the United States for treating head injuries and depressive disorders. The drug's ability to selectively inhibit NR2B-containing NMDA receptors suggests it may provide neuroprotection without the cognitive side effects associated with non-selective NMDA antagonists .

Antidepressant Properties

Recent studies have highlighted this compound's potential as an antidepressant. Its rapid antidepressant effects have been documented in animal models and preliminary human studies.

  • Case Study : In a randomized, placebo-controlled trial, a single dose of this compound significantly improved depressive symptoms, maintaining response status for at least one week post-infusion. The antidepressant effects were linked to activation of signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) and ERK/CREB pathways .
  • Dose-Dependent Effects : Research indicates that doses of 20 mg/kg and 40 mg/kg administered over 7 or 14 days produced significant reductions in immobility times in forced swim tests, suggesting robust antidepressant-like behaviors .

Analgesic Effects

This compound has also been evaluated for its analgesic properties. Studies suggest that it may alleviate pain through mechanisms related to NMDA receptor modulation.

  • Animal Studies : In preclinical models, this compound demonstrated efficacy in reducing pain responses, indicating potential applications in pain management therapies .

Comparison Table of this compound Applications

ApplicationMechanismEvidence LevelCurrent Status
NeuroprotectionNMDA receptor antagonismClinical TrialsPhase II
AntidepressantBDNF/ERK/CREB pathway activationAnimal & Human StudiesOngoing clinical trials
AnalgesicModulation of pain pathwaysPreclinical EvidenceResearch ongoing

生物活性

Traxoprodil, also known as CP-101,606, is a selective antagonist of the N-methyl-D-aspartate receptor (NMDA) subunit NR2B. This compound has garnered significant attention in research due to its potential antidepressant properties and neuroprotective effects, particularly in the context of traumatic brain injury (TBI) and chronic stress models. This article delves into the biological activity of this compound, highlighting key findings from various studies, including its mechanisms of action, efficacy in animal models, and implications for clinical use.

This compound's primary mechanism involves the inhibition of NR2B-containing NMDA receptors. By selectively blocking these receptors, this compound modulates glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity and neuroprotection. This action is particularly relevant in conditions characterized by excitotoxicity, such as TBI and mood disorders.

Key Signaling Pathways

Research has identified several signaling pathways through which this compound exerts its effects:

  • BDNF/ERK/CREB Pathway : this compound enhances the expression of brain-derived neurotrophic factor (BDNF), which activates extracellular signal-regulated kinase (ERK) and cAMP-response element-binding protein (CREB). This cascade is vital for neuroplasticity and mood regulation .
  • AKT/FOXO Pathway : The compound also influences the AKT signaling pathway, impacting Forkhead box O (FOXO) transcription factors that regulate cell survival and apoptosis .

Antidepressant Effects

Numerous studies have demonstrated the antidepressant-like effects of this compound in various animal models:

  • Chronic Unpredictable Mild Stress (CUMS) Model :
    • In a study involving CUMS mice, this compound administered at doses of 20 mg/kg and 40 mg/kg significantly reduced immobility times in forced swim tests (FST), indicating robust antidepressant activity. These effects were most pronounced after 7 and 14 days of treatment .
    • The study also highlighted that lower doses (10 mg/kg) exhibited antidepressant effects after 21 days of administration .
  • Combination with Other Antidepressants :
    • This compound was found to augment the antidepressant effects of other atypical antidepressants like agomelatine when administered together. This suggests a synergistic effect that could enhance treatment outcomes for depressive disorders .

Neuroprotective Properties

This compound's potential as a neuroprotective agent has been explored primarily in the context of TBI:

  • A randomized double-blind placebo-controlled trial assessed the efficacy of this compound in patients with severe TBI. While no definitive claims could be made regarding its efficacy due to statistical insignificance, there was a trend towards improved outcomes on the Glasgow Outcome Scale (GOS) at six months post-treatment .

Case Studies and Clinical Implications

Several case studies have illustrated this compound's promise in clinical settings:

  • Case Study 1 : In a cohort of patients with chronic depression unresponsive to traditional therapies, administration of this compound resulted in significant improvements in depressive symptoms measured by standardized scales over a follow-up period of several weeks.
  • Case Study 2 : Patients with severe TBI receiving this compound showed reduced mortality rates compared to placebo groups, particularly among those with the most severe injuries .

Summary Table of Findings

Study FocusKey FindingsDoses Administered
Antidepressant ActivitySignificant reduction in immobility time in FST10 mg/kg, 20 mg/kg, 40 mg/kg
Combination TherapyAugmented effects when combined with agomelatineVaries
Neuroprotection in TBIImproved outcomes on GOS; reduced mortality ratesAdministered within 8 hours post-injury
MechanismsActivation of BDNF/ERK/CREB and AKT/FOXO pathwaysN/A

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Traxoprodil in preclinical models of depression?

this compound selectively antagonizes the NR2B subunit of NMDA receptors, inhibiting excessive calcium influx and neuronal excitotoxicity. Preclinical studies demonstrate its modulation of the BDNF/ERK/CREB pathway (enhancing synaptic plasticity) and the AKT/FOXO/Bim pathway (reducing apoptosis). These dual mechanisms contribute to rapid and sustained antidepressant-like effects in rodent models .

Methodological Insight: To validate NR2B selectivity, use radioligand binding assays targeting GluN2B subunits and compare inhibition constants (Ki) against other NMDA receptor subtypes. For pathway analysis, employ Western blotting or immunohistochemistry to quantify protein expression changes (e.g., BDNF, p-ERK1/2) in hippocampal tissues .

Q. What experimental models are validated for assessing this compound’s antidepressant efficacy?

The Chronic Unpredictable Mild Stress (CUMS) model in mice is widely used, with endpoints including forced swim test (FST) immobility time, sucrose preference, and molecular markers (BDNF, p-CREB). Dose-response studies suggest 20–40 mg/kg elicits rapid effects (7–14 days), while prolonged administration (21 days) shows efficacy at lower doses (10 mg/kg) .

Methodological Insight: Standardize stress protocols (e.g., variable stressors/day) and use fluoxetine as a positive control. Monitor locomotor activity to rule out confounding psychostimulant effects .

Q. How does this compound’s pharmacokinetic profile influence experimental design?

this compound is metabolized by CYP2D6, which also processes SSRIs like paroxetine and desipramine. Co-administration increases this compound’s brain concentration (e.g., +231% with desipramine). Researchers must quantify brain levels via HPLC/MS and adjust dosing intervals to avoid saturation of CYP2D6 .

Methodological Insight: Conduct pharmacokinetic studies in rodents using intravenous and oral administration. Measure plasma/brain concentrations at multiple timepoints to calculate AUC and half-life .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings on serotonergic involvement in this compound’s mechanism?

While p-CPA (a serotonin synthesis inhibitor) only partially reduces this compound’s efficacy (20%), full reversal requires noradrenergic modulation. This suggests a multimodal mechanism where serotonin plays a minor role compared to NMDA and adrenergic pathways .

Methodological Insight: Use dual neurotransmitter depletion models (e.g., p-CPA + DSP-4 for serotonin/norepinephrine) and receptor-specific antagonists (e.g., α2-adrenergic blockers) to isolate pathways. Validate via microdialysis or voltammetry for real-time neurotransmitter monitoring .

Q. What explains the time-dependent shifts in this compound’s dose-response relationships?

In CUMS mice, 20–40 mg/kg shows efficacy at 7–14 days, but 10 mg/kg becomes effective at 21 days. This suggests adaptive changes in receptor sensitivity or downstream signaling (e.g., BDNF upregulation compensating for initial NMDA blockade) .

Methodological Insight: Perform longitudinal studies with staggered dosing cohorts. Use RNA-seq to track temporal changes in NR2B expression and downstream targets (e.g., FOXO3a) .

Q. How do pharmacokinetic interactions with antidepressants impact this compound’s translational potential?

this compound increases brain concentrations of desipramine (253 ng/g vs. 76 ng/g control) and paroxetine (272 ng/g) via CYP2D6 competition. This synergism may enhance efficacy but risks toxicity in polypharmacy scenarios .

Methodological Insight: In clinical trial design, stratify patients by CYP2D6 metabolizer status (e.g., poor vs. extensive metabolizers) and monitor plasma levels of co-administered antidepressants .

Q. Why has this compound shown limited clinical efficacy despite robust preclinical neuroprotection?

In a Phase II TBI trial (n=404), this compound improved Glasgow Outcome Scale scores by 7.5% (p=0.07), likely due to suboptimal dosing windows post-injury. Preclinical neuroprotection models may not fully replicate human pathophysiology or blood-brain barrier dynamics .

Methodological Insight: Integrate real-time glutamate monitoring in future trials to identify therapeutic windows. Use PET imaging to assess NR2B receptor occupancy and adjust dosing accordingly .

Q. Contradictions and Future Directions

  • Clinical vs. Preclinical Efficacy : A Phase II depression trial (N=30) reported a 60% response rate vs. 20% placebo, but development stalled . Researchers should investigate whether trial design (e.g., single-blind placebo) or pharmacokinetic variability contributed to inconsistent outcomes .
  • Species-Specific Signaling : Rodent studies highlight BDNF/ERK pathways, but human trials lack biomarker validation. Future work should correlate plasma BDNF levels with clinical response in this compound-treated cohorts .

特性

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMSVZNTSXPFJA-HNAYVOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158605
Record name Traxoprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134234-12-1
Record name Traxoprodil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134234-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Traxoprodil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Traxoprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134234-12-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAXOPRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To an appropriate flask maintained under a nitrogen atmosphere, 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (189.5 g, 0.58 mol) and methanol (3.8 L) were added. The mixture was heated to 50-55° C. and then D-(−)-tartaric acid (87.0 g , 0.58 mol) was added. The mixture was heated at reflux (˜65° C.) for 5 hours. The slurry was cooled at 30-35° C. and then granulated for 1 hour at 30-35° C. The product was filtered and the cake was washed with fresh methanol (135 mL). The wet cake was sampled for a chiral HPLC assay to determine enantiomeric impurity levels. The wet cake was suspended in methanol (1.6 L), and the resulting slurry was heat at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours. The slurry was cooled to 30-35° C., granulated for 1 hour at 30-35° C. and then filtered. The filter cake was washed with methanol (136 mL) and then dried in vacuo at 40-45° C. for 18-24 hours. A sample was assayed by chiral HPLC. The D-(−)-tartrate salt of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (118.0 g) was obtained in 43% weight yield. At times, as the results show in Table 1 above an additional methanol reslurry is required to decrease the amount of the (1R,2R)-enantiomer impurity below 2.5%.
Quantity
189.5 g
Type
reactant
Reaction Step One
Quantity
3.8 L
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A preferred compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol ((1S,2S) free base), and its tartrate salt, can be prepared as described in U.S. Pat. No. 5,272,160, referred to above. The resolution of racemic 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol to form the (1S,2S) free base and the corresponding (1R,2R) enantiomer can be carried out as described in U.S. provisional patent application entitled "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-3-yl)-1-Propanol Methanesulfonate Trihydrate", referred to above, and as exemplified in Example 1 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Traxoprodil
Traxoprodil
Traxoprodil
Traxoprodil
Traxoprodil
Traxoprodil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。